![molecular formula C8H11ClN2 B1618586 1-[2-(2-Chlorophenyl)ethyl]hydrazine CAS No. 30953-58-3](/img/structure/B1618586.png)
1-[2-(2-Chlorophenyl)ethyl]hydrazine
Overview
Description
1-[2-(2-Chlorophenyl)ethyl]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a 2-chlorophenyl ethyl moiety
Preparation Methods
The synthesis of 1-[2-(2-Chlorophenyl)ethyl]hydrazine typically involves the reaction of 2-chlorophenyl ethyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The general reaction scheme is as follows:
2-Chlorophenyl ethyl bromide+Hydrazine hydrate→this compound+HBr
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(2-Chlorophenyl)ethyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(2-Chlorophenyl)ethyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenyl)ethyl]hydrazine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(2-Chlorophenyl)ethyl]hydrazine can be compared with other similar compounds, such as:
Phenylhydrazine: Similar in structure but lacks the chlorophenyl group, leading to different chemical and biological properties.
2-Chlorophenylhydrazine: Contains a similar chlorophenyl group but differs in the position of the hydrazine moiety.
Ethylhydrazine: Lacks the aromatic ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and potential biological activities.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications. Ongoing research continues to uncover new applications and mechanisms of action for this versatile compound.
Biological Activity
1-[2-(2-Chlorophenyl)ethyl]hydrazine is an organic compound with the molecular formula . This hydrazine derivative has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and pharmacokinetics. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 2-[3-(2-chlorophenethyl)-2-oxoquinoxalin-1(2H)-yl]acetate with hydrazine hydrate in ethanol. The process yields the target compound with a moderate success rate of approximately 63% after purification by recrystallization from ethanol.
Research indicates that compounds similar to this compound may interact with various biological systems, particularly affecting enzyme pathways involved in drug metabolism. These interactions can influence both the pharmacokinetics and toxicity profiles of the compound.
Enzyme Interaction Studies
Several studies have focused on how hydrazine derivatives interact with liver enzymes, which play a critical role in drug metabolism. For instance, investigations into the inhibition or activation of cytochrome P450 enzymes have shown that certain hydrazines can modulate metabolic pathways, potentially leading to altered drug efficacy and safety.
Case Studies
A number of case studies have been conducted to explore the effects of this compound on various biological systems:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
3-Chlorophenylhydrazine hydrochloride | 0.93 | |
4-Chlorophenylhydrazine hydrochloride | 0.90 | |
1,2-Bis(2-chlorophenyl)hydrazine | Unique | |
2,6-Dichlorophenylhydrazine hydrochloride | 0.89 | |
3,5-Dichlorophenylhydrazine hydrochloride | 0.88 |
The unique substitution pattern of this compound enhances its lipophilicity, potentially facilitating better membrane penetration compared to its analogs.
Properties
IUPAC Name |
2-(2-chlorophenyl)ethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4,11H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSGXKPWHWWJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864630 | |
Record name | [2-(2-Chlorophenyl)ethyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30953-58-3 | |
Record name | 2-Chlorophenelzine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030953583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorophenelzine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF9X8LPA2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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